molecular formula C16H11NO3 B11853868 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde CAS No. 656234-29-6

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde

Cat. No.: B11853868
CAS No.: 656234-29-6
M. Wt: 265.26 g/mol
InChI Key: ZHHNIRNAJWHEKS-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with isoquinoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    4-Hydroxy-1,2-dihydroquinoline derivatives: These compounds are structurally related and have similar chemical properties.

Uniqueness

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde is unique due to its specific substitution pattern and the presence of both hydroxy and aldehyde functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

656234-29-6

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzaldehyde

InChI

InChI=1S/C16H11NO3/c18-9-10-4-6-11(7-5-10)13-8-17-16(20)12-2-1-3-14(19)15(12)13/h1-9,19H,(H,17,20)

InChI Key

ZHHNIRNAJWHEKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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